molecular formula C15H20FNO B5492671 1-acetyl-3-[2-(4-fluorophenyl)ethyl]piperidine

1-acetyl-3-[2-(4-fluorophenyl)ethyl]piperidine

Cat. No. B5492671
M. Wt: 249.32 g/mol
InChI Key: WQWXCIXQVDUJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-acetyl-3-[2-(4-fluorophenyl)ethyl]piperidine” is a compound that is a fentanyl analogue . Fentanyl analogues are a family of compounds that have been developed for legitimate medical use and have also been sold as designer drugs . They can have profound pharmacological differences, especially with respect to potency and efficacy .

Safety and Hazards

While specific safety and hazard information for “1-acetyl-3-[2-(4-fluorophenyl)ethyl]piperidine” is not available, it’s important to note that fentanyl analogues can be highly potent and have been associated with a growing number of severe and fatal intoxications . In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .

properties

IUPAC Name

1-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO/c1-12(18)17-10-2-3-14(11-17)5-4-13-6-8-15(16)9-7-13/h6-9,14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWXCIXQVDUJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3-[2-(4-fluorophenyl)ethyl]piperidine

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